Olean-12-ene-3,24-diol
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Overview
Description
Synthesis Analysis
The synthesis of Olean-12-ene-3,24-diol and its derivatives often involves the isolation from natural sources, followed by various chemical modifications to achieve desired functionalities. For example, a study elucidated the structure of 3β-(Stearyloxy)olean-12-ene isolated from Austroplenckia populnea leaves through comprehensive 2D-NMR and quantitative 13C-NMR spectroscopy, highlighting the complexity and precision required in synthesizing and analyzing oleanane derivatives (Filho et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives reveals intricate details about their conformation and stereochemistry. X-ray crystallography and NMR spectroscopy have been pivotal in determining their three-dimensional structures. For instance, Hambley et al. (1996) reported on the X-ray crystallographic data of olean-12-ene derivatives, providing insights into the triterpenoid's conformation and its intramolecular hydrogen bonding in non-polar solvents (Hambley et al., 1996).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity and potential for chemical modifications. For example, the conversion of taraxer-14-ene into olean-12-ene in sediments demonstrates the compound's reactivity and its significance in understanding organic matter diagenesis (Haven & Rullkötter, 1988).
Scientific Research Applications
Olean-12-ene derivatives have been isolated from the stem root of Cylicodiscus gabunensis, indicating its presence in natural sources and potential applications in natural product chemistry (Mkounga, Tiabou, & Kouam, 2010).
Research on the diagenetic fate of taraxer-14-ene and oleanene isomers in deep-sea sediments shows olean-12-ene's transformation and isomerization under certain geological conditions, which is relevant for geochemical studies (Haven & Rullkötter, 1988).
The isolation of 3-beta-(Stearyloxy)olean-12-ene from Austroplenckia populnea suggests its potential in the study of botanical extracts and their chemical constituents (Filho et al., 2003).
Studies on the chemical modification of glycyrrhetinic acid, a related compound to Olean-12-ene-3,24-diol, have implications in pharmacology, particularly concerning anti-ulcerogenic, anti-allergic, and anti-inflammatory activities (Shibata et al., 1980).
The characterization of olean-12-ene derivatives using NMR spectroscopy contributes to the analytical methods used in chemistry for identifying and understanding these compounds (Wang, 1988).
The synthesis of β-amyrin, an olean-12-ene derivative, has been explored, offering insights into synthetic organic chemistry and potential applications in material science and pharmaceuticals (Barton, Lier, & Mcghie, 1968).
The study on the action of hydrogen peroxide on olean-12,15-dien-3,11-diol leading to the preparation of c-nor-triterpene lactones provides knowledge crucial for organic chemistry and chemical synthesis (Pradhan et al., 1983).
Mechanism of Action
Target of Action
Olean-12-ene-3,24-diol is a natural product used for research related to life sciences . .
Pharmacokinetics
It has a molecular weight of 442.72 , a predicted density of 1.05±0.1 g/cm3 , and a predicted boiling point of 524.8±50.0 °C . These properties may influence its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated place, away from sources of ignition and oxidizing agents . Prolonged exposure to high concentrations of this compound vapor or liquid should be avoided to prevent irritation to the eyes, skin, and respiratory tract .
Safety and Hazards
properties
IUPAC Name |
(6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22?,23-,24?,26-,27+,28?,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWLPZMPTFQYQI-CKRSNBQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O)C)C)[C@H]1CC(CC2)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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